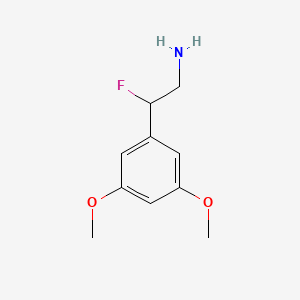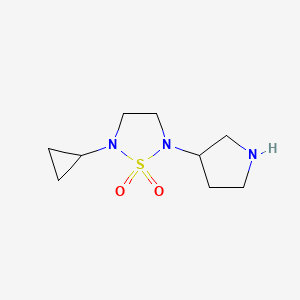
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C9H17N3O2S and its molecular weight is 231.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Structural Analysis
Enzyme Inhibition
The 5-aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides, including compounds related to 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide, have been developed as inhibitors of the enzyme protein tyrosine phosphatase 1B (PTP1B). This indicates their potential use in regulating enzymatic activities involved in signaling pathways (Ruddraraju et al., 2015).
Crystal Structure and Molecular Analysis
The compound's crystal structure reveals a twisted relationship between the thiadiazolidin ring and the attached aryl ring. Understanding this structural relationship is crucial for studying the compound's interactions with biological targets and designing derivatives with improved efficacy and selectivity (Ruddraraju et al., 2015).
Synthetic Methods and Chemical Properties
Synthesis of Derivatives
Techniques for synthesizing alkyl and aryl N-substituted 1,2,5-thiadiazolidine and 1,2,6-thiadiazinane 1,1-dioxides, structurally related to the compound , have been developed. These methods involve the reaction of sulfuryl chloride with chloroethylamine or 3-chloropropylamine hydrochlorides, followed by treatment with a primary amine and triethylamine, and ring closure with K2CO3 in DMSO. This indicates the versatility and potential for creating a variety of derivatives based on the core structure (Johnson et al., 2003).
Practical Access to Cyclosulfamides
Another study reported a practical approach to synthesizing five-membered cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides) N2 substituted by the BOC group, starting from chlorosulfonyl isocyanate and nitrogen mustards or amino acids. This provides insights into the compound's chemical behavior and potential applications in asymmetric synthesis (Regainia et al., 2000).
Propiedades
IUPAC Name |
2-cyclopropyl-5-pyrrolidin-3-yl-1,2,5-thiadiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2S/c13-15(14)11(8-1-2-8)5-6-12(15)9-3-4-10-7-9/h8-10H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYYBASMCMNSKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(S2(=O)=O)C3CCNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1470379.png)

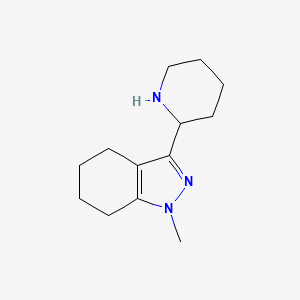
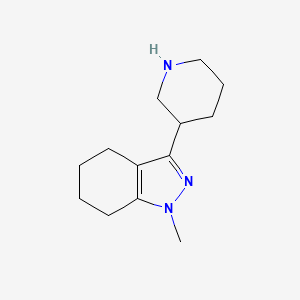

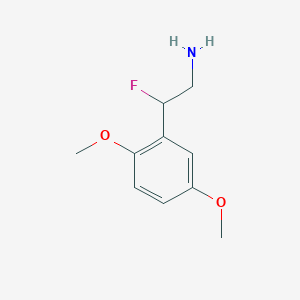




![Methyl 5-[(tert-butoxycarbonyl)amino]-2-furoate](/img/structure/B1470395.png)
